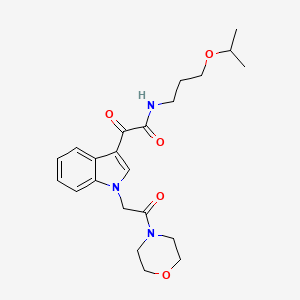![molecular formula C15H19N5O2 B2766523 8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-23-9](/img/structure/B2766523.png)
8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as EDP-420, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Structure-activity relationships and molecular studies : A novel series of compounds, including arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies highlight the potential therapeutic applications of these compounds in treating disorders like depression and anxiety. Specific derivatives demonstrated promising anxiolytic and antidepressant properties, supported by receptor affinity and selectivity enhancements through molecular docking studies (Zagórska et al., 2015).
Synthesis and Evaluation for Antidepressant and Anxiolytic Activity
Synthesis and preliminary pharmacological evaluation : This research involved synthesizing N-8-arylpiperazinylpropyl derivatives of a similar core structure, showing that some derivatives exhibit anxiolytic-like and antidepressant-like activities in preclinical models. The findings suggest the relevance of these compounds in developing new therapeutic agents (Zagórska et al., 2009).
Chemical Synthesis and Derivative Analysis
Orthoamide and Iminium Salts Study : A study on orthoamide derivatives of 1,3-dimethylparabanic acid, including the synthesis and structural analysis of compounds related to the query chemical, provides insights into their chemical properties and potential applications in organic synthesis (Kantlehner et al., 2012).
properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-6-18-10(4)8-19-11-12(16-14(18)19)17(5)15(22)20(13(11)21)7-9(2)3/h8H,2,6-7H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGVGFEXJDZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)


![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)